An In-depth Technical Guide to 3-Ethoxy-5-methylisoxazole
An In-depth Technical Guide to 3-Ethoxy-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide provides a comprehensive technical overview of a specific derivative, 3-Ethoxy-5-methylisoxazole (CAS No. 127020-20-6). While this particular molecule is not as extensively documented as some of its analogues, its structural features suggest significant potential in the landscape of drug discovery and development. This document will synthesize available data with established principles of isoxazole chemistry to offer valuable insights for researchers.
Chemical Identity and Physicochemical Properties
3-Ethoxy-5-methylisoxazole is a heterocyclic compound featuring a five-membered isoxazole ring substituted with an ethoxy group at the 3-position and a methyl group at the 5-position.
| Property | Value | Source |
| CAS Number | 127020-20-6 | [BLDpharm, Arctom][1][2] |
| Molecular Formula | C₆H₉NO₂ | [BLDpharm, Arctom][1][2] |
| Molecular Weight | 127.14 g/mol | [BLDpharm, Arctom][1][2] |
| SMILES | CCOC1=NOC(C)=C1 | [BLDpharm][1] |
| Appearance | Predicted: Colorless to pale yellow liquid | Inferred from similar isoxazoles |
| Boiling Point | Predicted: ~150-170 °C | Inferred from similar isoxazoles |
| Melting Point | Not applicable (likely a liquid at room temperature) | Inferred from similar isoxazoles |
| Solubility | Predicted: Soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water. | Inferred from structural features |
| Storage | Sealed in dry, 2-8°C | [BLDpharm, Arctom][1][2] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
A likely two-step synthesis commences with the formation of the 3-hydroxy-5-methylisoxazole ring, followed by etherification.
Caption: Proposed two-step synthesis of 3-Ethoxy-5-methylisoxazole.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Hydroxy-5-methylisoxazole
This step is based on a known process where diketene reacts with hydroxylamine.
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In a continuous flow reactor, a solution of diketene in an appropriate solvent is mixed with an aqueous solution of hydroxylamine.
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The resulting reaction mixture, containing acetoacetohydroxamic acid, is then rapidly acidified.
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The acidification step promotes the cyclization to form 3-hydroxy-5-methylisoxazole.
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The product can be isolated and purified using standard techniques such as extraction and crystallization.
Step 2: Synthesis of 3-Ethoxy-5-methylisoxazole
This step involves a standard Williamson ether synthesis.
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To a solution of 3-hydroxy-5-methylisoxazole in a polar aprotic solvent (e.g., acetone or DMF), add a suitable base such as potassium carbonate.
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Stir the mixture at room temperature to facilitate the formation of the isoxazolate salt.
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Add ethyl iodide (or another suitable ethylating agent) to the reaction mixture.
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Heat the mixture to drive the reaction to completion.
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After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.
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The organic layer is washed, dried, and concentrated under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography to yield 3-Ethoxy-5-methylisoxazole.
Reactivity and Potential Applications in Drug Discovery
The isoxazole ring is considered a bioisostere for various functional groups, which allows for the modulation of physicochemical properties of a lead compound without significantly altering its biological activity. The presence of the ethoxy group at the 3-position and the methyl group at the 5-position of the isoxazole ring in the title compound offers several avenues for its utility in drug development.
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Scaffold for Library Synthesis: 3-Ethoxy-5-methylisoxazole can serve as a versatile building block for the synthesis of more complex molecules. The isoxazole ring is relatively stable but can undergo ring-opening reactions under certain conditions, providing access to a variety of other chemical structures.
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Modulation of Pharmacokinetic Properties: The ethoxy group can influence the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.
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Potential Biological Activities: Isoxazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, and anticancer effects.[3][4][5] The specific substitution pattern of 3-Ethoxy-5-methylisoxazole may impart novel biological activities. For instance, alkoxyisoxazoles have been investigated as selective sigma-1 receptor antagonists with potential applications in pain management.[6]
Spectroscopic Characterization (Predicted)
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¹H NMR:
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An ethyl group signal: a triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.3 ppm (2H, -OCH₂-).
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A methyl group signal: a singlet around 2.3 ppm (3H, isoxazole-CH₃).
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An isoxazole ring proton signal: a singlet around 6.0 ppm (1H, isoxazole-H).
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¹³C NMR:
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Signals for the ethyl group carbons around 14 ppm (-CH₃) and 68 ppm (-OCH₂-).
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A signal for the methyl group carbon on the isoxazole ring around 12 ppm.
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Signals for the isoxazole ring carbons: C4 (~98 ppm), C5 (~168 ppm), and C3 (~170 ppm).
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IR Spectroscopy:
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C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.
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C=N and C=C stretching vibrations of the isoxazole ring in the 1500-1650 cm⁻¹ region.
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C-O stretching vibrations for the ethoxy group around 1050-1250 cm⁻¹.
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Mass Spectrometry:
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The molecular ion peak (M⁺) would be observed at m/z = 127.14.
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Fragmentation patterns would likely involve the loss of the ethoxy group, the methyl group, and cleavage of the isoxazole ring.
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Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Ethoxy-5-methylisoxazole is not publicly available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel chemical substance and by referencing the SDS of structurally similar compounds.
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.[7] Avoid contact with skin and eyes.[8]
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Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1][2]
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First Aid:
Inferred Hazards from Analogues (e.g., 3-Hydroxy-5-methylisoxazole):
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May be harmful if swallowed.
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May cause skin and eye irritation.
Conclusion
3-Ethoxy-5-methylisoxazole represents an intriguing, yet underexplored, member of the isoxazole family. While direct experimental data is sparse, its chemical identity has been established with a confirmed CAS number. Based on the rich chemistry of isoxazoles, this compound holds promise as a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its likely properties, synthesis, and potential, encouraging further investigation into this promising molecule.
References
- Google Patents. Process for preparing 3-hydroxy-5-methylisoxazole.
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PubMed. Development of Novel Alkoxyisoxazoles as Sigma-1 Receptor Antagonists with Antinociceptive Efficacy. [Link]
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PubMed Central. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
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PubMed. Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[8]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. [Link]
-
PubMed. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. [Link]
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- 2. arctomsci.com [arctomsci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
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